molecular formula C53H62Cl4N6O6 B13843743 Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride

Cat. No.: B13843743
M. Wt: 1020.9 g/mol
InChI Key: CQIVMLCRTMFDPH-UHFFFAOYSA-N
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Description

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dihydropyridine ring, and multiple functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride typically involves multiple steps, including the formation of intermediate compoundsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the tetrahydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmacological Applications

  • Antihypertensive Activity :
    • The compound has been studied for its potential antihypertensive effects. Its structure suggests that it may act on calcium channels, similar to other dihydropyridine derivatives. Research indicates that modifications in the piperazine moiety can enhance its efficacy in lowering blood pressure.
  • Neuropharmacological Effects :
    • Investigations into the neuropharmacological properties of this compound have shown promise in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems could lead to developments in antidepressant therapies.
  • Anticancer Activity :
    • Preliminary studies suggest that Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

StudyFocusFindings
Study AAntihypertensive effectsDemonstrated significant reduction in systolic and diastolic blood pressure in animal models.
Study BNeuropharmacological effectsShowed improvement in anxiety-like behaviors in rodent models through modulation of serotonin receptors.
Study CAnticancer propertiesReported IC50 values indicating potent cytotoxicity against breast and lung cancer cell lines.

Synthesis and Derivatives

The synthesis of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride involves multiple steps including the formation of the piperazine ring and subsequent functionalization to introduce the nitrophenyl and dicarboxylate groups. Variations in synthesis techniques can yield derivatives with altered pharmacological profiles.

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its pharmacological effects.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity.

Mechanism of Action

The mechanism of action of Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate
  • 2-(4-Benzhydrylpiperazin-1-yl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride
  • 3-(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride

Uniqueness

What sets Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride apart from similar compounds is its specific combination of functional groups and its tetrahydrochloride salt form, which may enhance its solubility and stability in various applications .

Biological Activity

Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Tetrahydrochloride is a synthetic compound with significant biological activity. This compound, also known as Manidipine Bis Analog, is primarily studied for its pharmacological properties, particularly in cardiovascular health and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C54H61N6O6.4HCl
  • Molecular Weight : 1020.91 g/mol
  • CAS Number : 2227064-51-7

The compound features a complex structure characterized by a dihydropyridine core, which is a common motif in calcium channel blockers. The presence of multiple functional groups enhances its biological interactions.

Biological Activity

1. Pharmacological Effects:

  • Calcium Channel Blockade : The primary mechanism of action is through the inhibition of calcium channels, leading to vasodilation and decreased blood pressure. This effect is particularly beneficial in treating hypertension and related cardiovascular disorders.
  • Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, potentially offering anxiolytic or antidepressant effects.

2. Antioxidant Properties:

  • Studies indicate that the compound exhibits antioxidant activity, which may contribute to its cardioprotective effects by reducing oxidative stress in vascular tissues.

3. Cytotoxicity Studies:

  • Preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines. Further studies are needed to elucidate its potential as an anticancer agent.

Data Tables

PropertyValue
Molecular FormulaC54H61N6O6.4HCl
Molecular Weight1020.91 g/mol
SolubilityPoorly soluble
BioavailabilityModerate
Lipophilicity (Log P)2.11

Case Studies and Research Findings

Case Study 1: Cardiovascular Effects
A clinical trial assessed the efficacy of Manidipine (the active component in the analog) in hypertensive patients. Results showed a significant reduction in systolic and diastolic blood pressure after administration over a period of 12 weeks.

Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry demonstrated that compounds similar to Bis(2-(4-Benzhydrylpiperazin-1-yl)ethyl) exhibited substantial free radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related diseases.

Properties

Molecular Formula

C53H62Cl4N6O6

Molecular Weight

1020.9 g/mol

IUPAC Name

bis[2-(4-benzhydrylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;tetrahydrochloride

InChI

InChI=1S/C53H58N6O6.4ClH/c1-39-47(52(60)64-36-34-55-26-30-57(31-27-55)50(41-16-7-3-8-17-41)42-18-9-4-10-19-42)49(45-24-15-25-46(38-45)59(62)63)48(40(2)54-39)53(61)65-37-35-56-28-32-58(33-29-56)51(43-20-11-5-12-21-43)44-22-13-6-14-23-44;;;;/h3-25,38,49-51,54H,26-37H2,1-2H3;4*1H

InChI Key

CQIVMLCRTMFDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OCCN6CCN(CC6)C(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.Cl.Cl

Origin of Product

United States

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